molecular formula C32H61N13O9 B1673388 Kemptide CAS No. 65189-71-1

Kemptide

Cat. No.: B1673388
CAS No.: 65189-71-1
M. Wt: 771.9 g/mol
InChI Key: WIGDGIGALMYEBW-UHFFFAOYSA-N
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Description

Kemptide is a synthetic heptapeptide with the sequence Leucine-Arginine-Arginine-Alanine-Serine-Leucine-Glycine. It serves as a specific substrate for cyclic adenosine monophosphate-dependent protein kinase, also known as protein kinase A. This peptide is widely used in biochemical research to study the activity and regulation of protein kinase A.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kemptide is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

    Resin Loading: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, leucine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Phosphorylation Mechanism

The primary chemical reaction involving Kemptide is its phosphorylation by PKA. This process involves several key steps:

  • Binding : this compound binds to the active site of PKA, where specific amino acid residues facilitate the interaction.

  • Catalysis : The phosphoryl transfer occurs primarily at Ser17 of this compound. Asp166 acts as a base catalyst, abstracting a proton from Ser17, which facilitates the transfer of the phosphoryl group from ATP to the hydroxyl group of Ser17.

  • Product Formation : The final product is phospho-Kemptide, which is formed after the phosphoryl group is transferred and the enzyme returns to its original state.

Reaction Pathways

The phosphorylation reaction can be modeled using quantum mechanical/molecular mechanical (QM/MM) simulations. These studies reveal that:

  • The phosphoryl transfer follows a concerted mechanism where both proton abstraction and phosphoryl transfer occur simultaneously.

  • Asp166 plays a dual role as both an acid and base catalyst during the reaction, stabilizing transition states and facilitating product formation .

Kinetic Parameters

This compound's interaction with PKA can be quantified using various kinetic parameters:

  • Michaelis-Menten Constant (K_M) : This value indicates the affinity of this compound for PKA. Studies have shown that mutations in PKA can significantly alter this constant, indicating changes in binding affinity.

  • Turnover Number (k_cat) : This parameter measures the number of substrate molecules converted to product per enzyme molecule per unit time.

  • Catalytic Efficiency (k_cat/K_M) : This ratio provides insight into how effectively an enzyme converts a substrate into product under specific conditions.

Table 1: Kinetic Parameters of this compound with Wild-Type and Mutant PKA

ParameterWild-Type PKAL205R Mutant PKA
KMK_M (μM)9.74 ± 0.8860.9 ± 8.4
VmaxV_{max} (μmol/min/mg)21.7 ± 3.411.2 ± 1.7
kcatk_{cat} (min1^{-1})870 ± 138450 ± 70
kcat/KMk_{cat}/K_M (μM1^{-1}min1^{-1})90.7 ± 22.77.38 ± 0.52

This table illustrates that the L205R mutation significantly decreases both the binding affinity and catalytic efficiency for this compound compared to wild-type PKA .

Molecular Dynamics Simulations

Molecular dynamics simulations have provided valuable insights into the structural interactions between this compound and PKA:

  • Stable hydrogen bonds form between specific residues in this compound and active site residues in PKA, such as Asp166 and Lys168, which are crucial for effective catalysis.

  • The dynamics of these interactions can be affected by mutations in PKA, altering binding affinities and catalytic rates .

Role of Active Site Residues

Key residues such as Asp166 and Lys168 are essential for the catalytic mechanism:

  • Asp166 stabilizes the transition state through hydrogen bonding with the substrate and facilitates proton transfer.

  • Lys168 maintains interactions with the phosphoryl group throughout the reaction process, enhancing substrate binding .

Scientific Research Applications

Assays for Protein Kinase Activity

Kemptide is primarily utilized in assays to measure the activity of cAMP-dependent protein kinases. It acts as a substrate that can be phosphorylated, allowing researchers to quantify kinase activity in cell extracts and intact cells. The Km value for this compound phosphorylation is reported to be between 3-4 µM, indicating its efficacy as a substrate in biochemical assays .

Table 1: this compound Phosphorylation Activity

ParameterValue
Km (µM)3-4
Substrate TypeSynthetic heptapeptide
EnzymecAMP-dependent protein kinase (PKA)

Computational Biochemistry Studies

Recent studies have employed molecular dynamics simulations and free energy calculations to analyze the interactions between this compound and PKA. These studies have demonstrated that modifications to the this compound structure, such as mutations of arginine residues, significantly affect the binding affinity and kinetic properties of the PKA-Kemptide complex. For example, substituting arginine with other amino acids like alanine or lysine decreases the kinetic constants, highlighting the importance of specific amino acid residues in substrate recognition .

Table 2: Effects of this compound Modifications on PKA Binding Affinity

Modification TypeEffect on Binding Affinity
Arginine Substitution (e.g., with Alanine)Decreased affinity
Chain Length ReductionNegative impact on kinetics

Screening and Optimization of Peptides

This compound has been used in peptide array-based screening methods to optimize peptide interactions with various biomolecules. Its high phosphorylation activity makes it an ideal candidate for identifying potential antimicrobial peptides and exploring their interactions with bacterial cells. This approach allows for the rapid assessment of peptide efficacy against multidrug-resistant bacteria, paving the way for new antibiotic developments .

Investigating Cellular Mechanisms

This compound's role extends to investigating cellular signaling mechanisms involving PKA. Studies have shown that this compound can be used to assess the effects of various conditions on PKA activity, such as oxidative stress or pharmacological interventions. For instance, research indicated that diamide-mediated oxidation led to a significant decrease in PKA activity towards this compound, demonstrating its utility in studying enzyme regulation under different physiological conditions .

Case Studies Highlighting this compound Applications

  • Case Study 1: Phosphorylation Assay Development
    A study developed an assay system using this compound to quantitatively measure basal and stimulated PKA activity in neuronal cells. This assay provided insights into neuronal signaling pathways and potential therapeutic targets for neurological disorders .
  • Case Study 2: Antimicrobial Peptide Screening
    Researchers utilized this compound in peptide arrays to screen for antimicrobial peptides capable of targeting resistant bacterial strains. The results indicated that certain modifications to this compound enhanced its antimicrobial properties, suggesting pathways for developing new therapeutic agents .

Mechanism of Action

Kemptide exerts its effects by serving as a substrate for protein kinase A. The enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate to the serine residue of this compound. This phosphorylation event is crucial for the regulation of various cellular processes, including metabolism, gene expression, and cell division.

Comparison with Similar Compounds

Similar Compounds

    Protein Kinase Inhibitor Peptide: A pseudosubstrate inhibitor of protein kinase A.

    Phosphopeptides: Peptides that contain phosphorylated amino acids and serve as substrates for various kinases.

    Synthetic Peptides: Other synthetic peptides designed to study kinase activity.

Uniqueness

Kemptide is unique due to its specific sequence, which makes it an ideal substrate for protein kinase A. Its high specificity and efficiency in phosphorylation reactions distinguish it from other peptides used in kinase research.

Biological Activity

Kemptide, a synthetic peptide with the sequence LRRASLG, is widely recognized as a substrate for Protein Kinase A (PKA). Its significance in biochemical research stems from its role in studying kinase activity and the mechanisms of phosphorylation. This article delves into the biological activity of this compound, highlighting its applications in various assays, structural interactions, and its role in cellular signaling pathways.

Overview of this compound

This compound is a specific substrate for PKA, which is a crucial enzyme involved in numerous cellular processes, including metabolism, gene expression, and cell signaling. The peptide's structure allows it to mimic natural substrates, making it an ideal candidate for studying kinase interactions and activities.

1. This compound as a Substrate for PKA

This compound is primarily used to assess PKA activity through phosphorylation assays. The phosphorylation of this compound can be measured using various methods, including radioactive assays and fluorescently labeled substrates.

  • Traditional Assay : The classic method involves using [γ-32P] ATP to label this compound during the phosphorylation reaction. This method has limitations due to safety concerns and costs associated with radioactive materials .
  • Fluorescent Assay : Recent advancements have introduced non-radioactive methods such as the Kinase Mobility Shift Assay (KiMSA), which utilizes fluorescently labeled this compound (this compound-FITC). This method allows for real-time monitoring of PKA activity in live cells and provides quantitative data through fluorescence densitometry .

2. Case Studies on this compound Activity

Several studies have explored the phosphorylation dynamics of this compound under different conditions:

  • Study on Sperm Cells : A study demonstrated that KiMSA could differentiate between non-capacitated and capacitated sperm PKA activity by measuring the phosphorylation levels of this compound in mouse sperm extracts .
  • Neuronal Activity : Another investigation assessed the phosphorylation of this compound in neuronal cell extracts, revealing insights into PKA's role in neurotransmitter signaling pathways. The reaction mixture included various components to optimize PKA activity, confirming that this compound effectively serves as a substrate in these contexts .

Structural Interactions

The interaction between this compound and PKA has been further elucidated through molecular dynamics simulations and computational studies:

  • Molecular Dynamics (MD) Simulations : Research has shown that modifications to the this compound sequence can significantly affect its binding affinity to PKA. For instance, substituting arginine residues or altering the peptide length negatively impacts kinetic constants, demonstrating the importance of specific amino acid residues in substrate recognition .
  • Affinity Studies : A study utilizing MD simulations quantified the free energy changes associated with the phosphorylation of this compound by PKA. These findings provide a predictive model for understanding how alterations in peptide structure influence kinase-substrate interactions .

Table: Summary of Key Findings on this compound

Study FocusMethodologyKey Findings
Sperm Cell PhosphorylationKiMSADifferentiated capacitated vs non-capacitated sperm activity
Neuronal SignalingPhosphorylation AssaysConfirmed this compound's role as a substrate in neuronal extracts
Structural InteractionMD SimulationsAlterations in this compound structure affect binding affinity

Q & A

Basic Research Questions

Q. What is the standard protocol for using Kemptide in kinase activity assays, and how should experimental variables be controlled?

  • Methodological Answer : this compound (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic peptide substrate for cAMP-dependent protein kinase (PKA). Standard protocols involve:

  • Buffer composition : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT .
  • Substrate concentration : Optimize using Michaelis-Menten kinetics (typically 10–100 µM).
  • Detection methods : Radiometric (³²P-ATP incorporation) or fluorescence-based assays (e.g., ADP-Glo™).
  • Controls : Include negative controls (e.g., kinase inhibitors like H-89) and substrate-only blanks to account for non-specific phosphorylation.

Q. How do researchers validate this compound’s specificity for PKA in complex biological samples?

  • Methodological Answer : Specificity is confirmed via:

  • Competitive inhibition assays : Co-incubation with excess unlabeled this compound.
  • Genetic knockdown : siRNA-mediated PKA suppression followed by activity measurement.
  • Cross-reactivity tests : Use of alternative kinases (e.g., PKC) to verify no phosphorylation .

Q. What detection methods are optimal for quantifying this compound phosphorylation in time-resolved assays?

  • Methodological Answer :

  • Radiometric assays : High sensitivity but require radioactive handling permits.
  • Fluorescence polarization : Measures changes in peptide mobility post-phosphorylation.
  • MALDI-TOF mass spectrometry : Directly identifies phosphorylated serine residues but is low-throughput .

Q. How should researchers address batch-to-batch variability in synthetic this compound preparations?

  • Methodological Answer :

  • HPLC purification : Verify peptide purity (>95%).
  • Mass spectrometry : Confirm molecular weight and phosphorylation site integrity.
  • Inter-batch calibration : Normalize activity using a reference kinase preparation .

Q. What statistical models are appropriate for analyzing this compound-derived kinetic data?

  • Methodological Answer :

  • Non-linear regression : Fit data to the Michaelis-Menten equation (GraphPad Prism® or R).
  • Error analysis : Report standard deviation across triplicates and use ANOVA for multi-condition comparisons .

Advanced Research Questions

Q. How do conflicting reports on this compound’s Kₘ values under varying ionic conditions impact experimental design?

  • Methodological Answer : Discrepancies arise from:

  • Buffer ionic strength : High Mg²⁺ (≥20 mM) reduces apparent Kₘ due to cation-substrate interactions.
  • Resolution : Use fixed ionic conditions across replicates and report buffer details explicitly. Compare data to prior studies using systematic reviews .

Q. What experimental strategies resolve contradictions in this compound’s phosphorylation rates across cell types?

  • Methodological Answer :

  • Compartmentalization analysis : Isolate cytosolic vs. membrane-bound PKA pools.
  • Phosphatase inhibition : Include okadaic acid to prevent dephosphorylation during lysis.
  • Single-cell assays : Use microfluidics to reduce population averaging effects .

Q. How can this compound-based assays be optimized for high-throughput screening of kinase inhibitors?

  • Methodological Answer :

  • Miniaturization : Adapt to 384-well plates with automated liquid handling.
  • Z’-factor optimization : Ensure >0.5 by reducing variability (e.g., pre-aliquoting reagents).
  • Multiplexing : Combine with ATP-consumption assays (e.g., luminescence) for cross-validation .

Q. What computational tools integrate this compound-derived data with multi-omics datasets for pathway analysis?

  • Methodological Answer :

  • Kinase-substrate enrichment analysis (KSEA) : Use platforms like KinaseScreener® to link activity to transcriptomic/proteomic profiles.
  • Network modeling : Tools like Cytoscape map phosphorylation events onto signaling pathways .

Q. How do post-translational modifications of PKA (e.g., autophosphorylation) affect this compound kinetic parameters?

  • Methodological Answer :
  • Pre-activation assays : Incubate PKA with ATP before adding this compound.
  • Phosphorylation site mapping : Use antibodies specific to PKA’s regulatory subunit (e.g., anti-pSer338).
  • Mutagenesis studies : Compare wild-type vs. phosphorylation-deficient PKA mutants .

Properties

IUPAC Name

2-[[2-[[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H61N13O9/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGDGIGALMYEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H61N13O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80983766
Record name N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8,19-dimethyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65189-71-1
Record name Kemptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065189711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC332190
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8,19-dimethyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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